molecular formula C22H36N4O2 B6770426 N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-1-(3-methylcyclohexyl)piperidin-4-amine

N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-1-(3-methylcyclohexyl)piperidin-4-amine

Cat. No.: B6770426
M. Wt: 388.5 g/mol
InChI Key: UAJRMZULBOTVBE-AVMZVFHNSA-N
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Description

N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-1-(3-methylcyclohexyl)piperidin-4-amine is a complex organic compound featuring a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the oxadiazole ring, cyclopropyl group, and piperidine moiety suggests it may exhibit significant biological activity and chemical reactivity.

Properties

IUPAC Name

N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-1-(3-methylcyclohexyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O2/c1-15-3-2-4-18(13-15)26-11-9-17(10-12-26)23-14-19-7-8-20(27-19)22-24-21(25-28-22)16-5-6-16/h15-20,23H,2-14H2,1H3/t15?,18?,19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJRMZULBOTVBE-AVMZVFHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCC(CC2)NCC3CCC(O3)C4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(C1)N2CCC(CC2)NC[C@H]3CC[C@H](O3)C4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-1-(3-methylcyclohexyl)piperidin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl and piperidine moieties, using reagents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups, using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions may occur at the piperidine nitrogen or other reactive sites, facilitated by reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: mCPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be used in the development of new pharmaceuticals or as a tool in biochemical research to study specific pathways.

Medicine

In medicine, the compound’s potential therapeutic effects could be investigated for treating various diseases. Its unique structure might offer advantages over existing drugs in terms of efficacy, selectivity, or reduced side effects.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-1-(3-methylcyclohexyl)piperidin-4-amine would depend on its specific interactions with biological targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety could enhance binding affinity and selectivity, while the cyclopropyl group might confer metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these compounds, N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-1-(3-methylcyclohexyl)piperidin-4-amine is unique due to its combination of the oxadiazole ring with the oxolane and piperidine moieties. This unique structure may confer distinct biological activities and chemical reactivities, making it a valuable compound for further research and development.

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